molecular formula C4HCl2NO2S B091651 3,4-Dichloroisothiazole-5-carboxylic acid CAS No. 18480-53-0

3,4-Dichloroisothiazole-5-carboxylic acid

Cat. No.: B091651
CAS No.: 18480-53-0
M. Wt: 198.03 g/mol
InChI Key: HQZKNCJWLIWCSV-UHFFFAOYSA-N
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Description

3,4-Dichloroisothiazole-5-carboxylic acid: is a heterocyclic compound with the molecular formula C4HCl2NO2S and a molecular weight of 198.03 g/mol . It is a derivative of isothiazole, characterized by the presence of chlorine atoms at the 3 and 4 positions and a carboxylic acid group at the 5 position. This compound is known for its diverse biological activities and is used in various scientific research applications .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3,4-Dichloroisothiazole-5-carboxylic acid involves the oxidation of isothiazole compounds. The process typically includes reacting the isothiazole compound with an oxidizing agent to yield the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation reactions under controlled conditions to ensure high yield and purity. The reaction conditions may include specific temperatures, pressures, and the use of catalysts to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichloroisothiazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 3,4-Dichloroisothiazole-5-carboxylic acid is unique due to its specific substitution pattern and the presence of both chlorine atoms and a carboxylic acid group. This unique structure contributes to its diverse biological activities and makes it a valuable compound for various scientific research applications .

Properties

IUPAC Name

3,4-dichloro-1,2-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl2NO2S/c5-1-2(4(8)9)10-7-3(1)6/h(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQZKNCJWLIWCSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SN=C1Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7041467
Record name 3,4-Dichloro-5-isothiazolecarboxylic acid
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Molecular Weight

198.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18480-53-0
Record name 3,4-Dichloro-5-isothiazolecarboxylic acid
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Record name 3,4-Dichloro-5-isothiazolecarboxylate
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Record name 3,4-Dichloro-5-isothiazolecarboxylic acid
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Record name 3,4-dichloroisothiazole-5-carboxylic acid
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Record name 3,4-DICHLORO-5-ISOTHIAZOLECARBOXYLATE
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Q & A

Q1: What are the potential applications of 3,4-Dichloroisothiazole-5-carboxylic acid derivatives in agriculture?

A: Research suggests that derivatives of this compound, specifically the amide derivatives, show promising results as potential agricultural fungicides and antiviral agents. Studies demonstrated that some derivatives exhibit broad-spectrum fungicidal activity against various fungi. For instance, compound Ⅲe, a specific 3,4-dichloroisothiazole-5-carboxylic amide, demonstrated over 50% inhibition against nine fungal species at a concentration of 50 μg/mL []. Additionally, compounds Ⅲa and Ⅲi exhibited significant systemic acquired resistance against the Tobacco Mosaic Virus (TMV) in tobacco plants [].

Q2: How is the structure of this compound modified to generate new compounds with potential biological activity?

A: The primary modification strategy involves reacting the carboxylic acid group of this compound to form amides. This reaction is achieved by first converting the carboxylic acid to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is then reacted with various amines to yield a diverse library of 3,4-dichloroisothiazole-5-carboxylic amides [, ]. This structural modification is crucial as it allows for the exploration of structure-activity relationships, potentially leading to the identification of compounds with improved potency and a broader activity spectrum.

Q3: Are there efficient synthetic methods available for producing 3,4-dichloro-N-(2-cyanophenyl)-5-isothiazolecarboxamide?

A: Yes, a specific process has been described for the preparation of 3,4-dichloro-N-(2-cyanophenyl)-5-isothiazolecarboxamide []. This method involves two main steps:

Q4: What spectroscopic techniques are used to characterize this compound derivatives?

A: Researchers primarily utilize Nuclear Magnetic Resonance (¹H NMR), Infrared Spectroscopy (IR), and elemental analysis to confirm the synthesis and characterize the structure of novel this compound derivatives []. These techniques provide valuable information about the compound's structure, purity, and presence of specific functional groups, which are essential for understanding their properties and potential applications.

Q5: Has this compound been explored in other areas besides agricultural applications?

A: While the provided research focuses on agricultural applications, this compound has also been investigated in the development of photoluminescent materials. Studies explored its use as a ligand in combination with 1,10-phenanthroline to form a mixed-ligand Europium(III) complex with potential applications in areas like sensing and display technologies [].

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